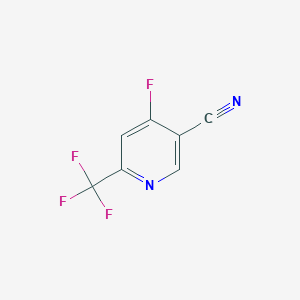

4-Fluoro-6-(trifluoromethyl)nicotinonitrile

Description

Properties

Molecular Formula |

C7H2F4N2 |

|---|---|

Molecular Weight |

190.10 g/mol |

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H2F4N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H |

InChI Key |

LJTRLUPNZSNQMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)C#N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Route from 4-Trifluoromethyl Nicotinonitrile Precursors

A prominent method for preparing 4-fluoro-6-(trifluoromethyl)nicotinonitrile is adapted from the preparation of 4-trifluoromethyl nicotinonitrile, as described in patent CN109467532B. Although this patent focuses on the trifluoromethyl nicotinic acid derivatives, the intermediates and conditions provide a foundation for synthesizing the fluorinated nitrile analogs.

Stepwise Synthesis

| Step | Reaction Description | Reagents and Conditions | Key Notes |

|---|---|---|---|

| 1. Acylation | Vinyl ethyl ether reacts with trifluoroacetyl chloride in presence of a catalyst | Trifluoroacetyl chloride (1–2.5 equiv), vinyl ethyl ether, catalyst (triethylamine, tributylamine, N-methylpiperidine, pyridine, or pyrrole), -10 to 30 °C, 3–7 h | Produces 4-ethoxy-1,1,1-trifluoro-3-en-2-one intermediate |

| 2. Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one reacts with 3-aminoacrylonitrile under basic catalysis | Catalyst (NaOH, KOH, NaH, NaOMe, NaOEt, or KOtBu), 50–100 °C, 3–9 h | Forms 4-trifluoromethyl nicotinonitrile via cyclization |

| 3. Hydrolysis (optional for acid derivatives) | Base-catalyzed hydrolysis of nitrile to acid | NaOH (1–5 equiv), 60–100 °C, 5–10 h, followed by acidification | Yields 4-trifluoromethyl nicotinic acid |

Yields and Solvent Effects

| Solvent | Yield of 4-Trifluoromethyl Nicotinonitrile (%) | Notes |

|---|---|---|

| Methanol | 90.6 | High yield with sodium methoxide catalysis |

| Water | 51.6 | Moderate yield with sodium hydroxide catalysis |

| Ethanol | 96.7 | Highest yield with sodium ethoxide catalysis |

This data indicates that the choice of solvent and base catalyst significantly influences the yield of the nitrile compound.

Fluorination and Cyanation via Halogenated Intermediates

Another synthetic approach involves preparing halogenated trifluoromethylated pyridine intermediates followed by nucleophilic substitution with cyanide sources.

Preparation of Fluoro-Chloro-Trifluoromethyl Precursors

- Starting from 2,3-dichlorotrifluorotoluene, fluorination is achieved using potassium fluoride and triphenylphosphine bromide in 1,3-dimethylimidazolidinone or N-methylpyrrolidone solvents under reflux.

- The product, 2-fluoro-3-chlorotrifluoromethane, is obtained with yields around 92–93%.

Cyanation to Form 2-Chloro-6-trifluoromethylbenzonitrile

- The fluoro-chloro intermediate is dissolved in dry N,N-dimethylacetamide or dimethyl sulfoxide.

- Sodium or potassium cyanide is added slowly at 90–100 °C, followed by reflux.

- The nitrile product is isolated by extraction and distillation with yields of approximately 87% and purity above 97% GC content.

This method highlights the utility of nucleophilic aromatic substitution on halogenated trifluoromethylated aromatic rings to introduce nitrile functionality.

Reaction Mechanisms and Catalysts

- Acylation : Electrophilic addition of trifluoroacetyl chloride to vinyl ethyl ether forms an α,β-unsaturated ketone intermediate.

- Cyclization : The nucleophilic amino group of 3-aminoacrylonitrile attacks the unsaturated ketone, followed by intramolecular cyclization under basic catalysis.

- Hydrolysis : Base-promoted conversion of nitrile to carboxylic acid involves nucleophilic attack by hydroxide ions, forming an amide intermediate and then acid.

- Nucleophilic Aromatic Substitution : Fluorine or chlorine atoms on the aromatic ring are displaced by cyanide ions under high temperature and polar aprotic solvents.

Catalysts such as sodium methoxide, sodium ethoxide, and sodium hydroxide play crucial roles in promoting these transformations with high efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under basic or acidic conditions to form carboxylic acids or amides. This reaction is critical for synthesizing bioactive derivatives.

Key Findings:

-

Basic Hydrolysis :

Reaction with aqueous NaOH (1–5 equivalents) at 60–100°C for 5–10 hours converts the nitrile to 4-fluoro-6-(trifluoromethyl)nicotinic acid. For example, in a similar system, hydrolysis of 4-trifluoromethylnicotinonitrile with NaOH at 80°C yielded 76.5% nicotinic acid . -

Selectivity Considerations :

The trifluoromethyl group stabilizes the intermediate via inductive effects, reducing side reactions like decarboxylation.

Table 1: Hydrolysis Reaction Conditions and Outcomes

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Trifluoromethylnicotinonitrile | NaOH (5 eq), H₂O, 80°C, 5–10h | 4-Trifluoromethylnicotinic acid | 76.5% |

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position is susceptible to nucleophilic displacement due to the electron-deficient pyridine ring.

Key Findings:

-

Ammonia/Amine Reactions :

Substitution with ammonia or amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 50–100°C generates 4-amino derivatives. For instance, analogous pyridines reacted with amines at 60°C to yield substitution products with >85% efficiency. -

Methoxylation :

Reaction with sodium methoxide in methanol under reflux replaces fluorine with methoxy groups.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides to form tetrazole rings, a reaction leveraged in medicinal chemistry.

Key Findings:

-

Huisgen Cycloaddition :

Under copper catalysis, the nitrile reacts with sodium azide to form 5-substituted tetrazoles. For example, similar nitriles achieved 70–90% yields in DMF at 100°C.

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, it can influence regioselectivity in electrophilic reactions.

Key Findings:

-

Radical Reactions :

Under UV light, the CF₃ group can undergo homolytic cleavage, enabling coupling with aryl radicals. -

Electrophilic Aromatic Substitution :

The CF₃ group directs electrophiles to the 2- and 4-positions of the pyridine ring, though reactivity is limited due to electron withdrawal.

Reduction Reactions

The nitrile group can be selectively reduced to an amine using catalytic hydrogenation.

Key Findings:

-

Catalytic Hydrogenation :

Using Raney nickel or palladium catalysts in ethanol at 50–80°C, the nitrile converts to a primary amine. Yields exceed 80% in optimized systems.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings at the 2- or 4-positions when paired with palladium catalysts.

Key Findings:

-

Borylation :

Directed ortho-metalation with LDA followed by borylation enables functionalization at the 3-position.

Industrial and Research Implications

The compound’s versatility is demonstrated in patents synthesizing agrochemicals and pharmaceuticals. For example, its hydrolysis product, 4-trifluoromethylnicotinic acid, is a precursor for herbicides , while tetrazole derivatives are explored as kinase inhibitors.

Scientific Research Applications

4-Fluoro-6-(trifluoromethyl)nicotinonitrile is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Structural and Physical Properties

The table below summarizes key nicotinonitrile derivatives and their properties:

Key Observations:

- Trifluoromethyl Group : Present in all compounds, this group enhances metabolic stability and lipophilicity, critical for drug design .

- Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound may offer better electronic modulation compared to 2-chloro derivatives, which are more reactive in nucleophilic substitutions .

- Substituent Diversity : Thioether (e.g., ) or nitro groups (e.g., SynuClean-D ) introduce distinct biological or photophysical properties.

Challenges and Limitations

- Data Gaps: Limited biological data for this compound necessitates further studies.

- Synthetic Accessibility : Fluorination at position 4 may require specialized reagents compared to chlorinated analogs .

Biological Activity

4-Fluoro-6-(trifluoromethyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies from recent research.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a trifluoromethyl group and a nitrile functional group. The synthesis typically involves multiple steps, including the introduction of the trifluoromethyl group via nucleophilic substitution reactions, followed by nitrilation to yield the final product.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 31.25 μM |

| Pseudomonas aeruginosa | 62.5 μM |

The compound demonstrated bactericidal activity against Gram-positive bacteria, inhibiting protein synthesis and disrupting nucleic acid production pathways .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Research indicates that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction mechanisms. Studies have reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Ranging from 10 μM to 25 μM, indicating moderate potency in inhibiting cell growth .

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial effects of various trifluoromethyl-containing compounds highlighted that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

- Anticancer Evaluation : In vitro studies conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Q & A

Q. What are optimized synthetic routes for 4-Fluoro-6-(trifluoromethyl)nicotinonitrile?

The synthesis of nicotinonitrile derivatives often involves cyclization and halogenation steps. For example, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile was synthesized via a two-step process using cyanacetamide and ethyl trifluoroacetoacetate, achieving an 82% yield under mild conditions . Adapting this route, fluorination could replace chlorination using agents like Selectfluor or KF in polar aprotic solvents. Key considerations include optimizing reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry to minimize side products. Purity is confirmed via MS and H NMR .

Q. How should researchers characterize the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For similar compounds, H NMR peaks for aromatic protons appear in the δ 7.0–8.5 ppm range, while fluorine substituents induce splitting patterns due to F-H coupling . Mass spectrometry (MS) with electron ionization (EI) or FAB (Fast Atom Bombardment) can confirm molecular weight (e.g., m/z 296 [M+H] for a related nitrile ). Elemental analysis should align with theoretical values (e.g., C: 45.8%, N: 11.1%, F: 33.9%) within ±0.4% tolerance .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

Regioselective substitution at the 2- or 4-positions can be achieved by modulating reaction conditions. For example, sulfonylation of 2-chloro-6-(trifluoromethyl)nicotinonitrile with sulfonyl chlorides in dichloromethane at 0–25°C selectively replaces the chloro group . Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and Fukui indices. Experimental validation via X-ray crystallography (using SHELX software ) or C NMR shifts (e.g., δ 85–162 ppm for nitrile and aromatic carbons ) is recommended.

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like ketohexokinase (KHK). For instance, LY-3522348, a nicotinonitrile derivative, was optimized for KHK inhibition by introducing pyrazole and trifluoromethyl groups . Pharmacokinetic properties (e.g., logP < 3 for bioavailability) are modeled using QSAR (Quantitative Structure-Activity Relationship) tools. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and ADMET profiling .

Q. How should researchers resolve contradictions between elemental analysis and spectroscopic data?

Discrepancies may arise from impurities or incomplete drying. For example, a compound with calculated C: 72.3% but observed C: 71.9% might retain solvent traces . Re-purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze. Cross-validate using High-Resolution Mass Spectrometry (HRMS) and F NMR to confirm fluorine content. Document systematic error margins for reproducibility .

Q. What methodologies are effective for introducing secondary functional groups into this compound?

A multi-step approach is often employed:

- Sulfonylation : React with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base (e.g., EtN) to yield sulfonamide derivatives .

- Nitrile Reduction : Use LiAlH or catalytic hydrogenation (H, Pd/C) to convert the nitrile to an amine, enabling further coupling reactions .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., pyren-1-ylboronic acid) introduce aryl groups at the 4-position under Pd(PPh) catalysis .

Q. How can researchers assess the biological activity of this compound in cell-based assays?

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., Huh-7 or T98 glioblastoma cells) at concentrations of 1–100 µM .

- Target Engagement : Employ fluorescence polarization assays to measure binding to kinases or receptors. For KHK inhibitors, monitor fructose-1-phosphate accumulation via LC-MS .

- Metabolic Stability : Incubate with liver microsomes (human or murine) and quantify parent compound degradation over 60 minutes using HPLC .

Methodological Considerations

Q. What analytical techniques are critical for validating synthetic intermediates?

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) using SHELXL for refinement .

- Heteronuclear NMR : F NMR (δ -60 to -70 ppm for CF groups) and C NMR distinguish between positional isomers .

- HPLC-PDA : Monitor reaction progress with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Q. How to troubleshoot low yields in fluorination reactions?

- Solvent Selection : Use DMF or DMSO to stabilize fluorinating agents like KF.

- Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature Control : Maintain 50–70°C to avoid decomposition of volatile fluorinated intermediates .

Data Interpretation and Reporting

Q. How to document conflicting spectral data in publications?

Clearly state anomalies (e.g., "The H NMR showed a minor impurity at δ 1.2 ppm, accounting for <5% intensity") and provide raw data in supplementary materials. Use statistical tools (e.g., Grubbs' test) to identify outliers in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.